2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyrazine rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These compounds share structural similarities but differ in their biological activities and applications. For example, pyrazolo[1,5-a]pyrimidines are known for their antitumor properties, while pyrazolo[3,4-b]pyridines are studied for their kinase inhibitory activities .
Biological Activity
2-(3-Fluorophenyl)-5-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H10FN3O, with a molecular weight of approximately 225.23 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C12H10FN3O |
Molecular Weight | 225.23 g/mol |
LogP | 2.55 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 53.30 Ų |
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit anticancer properties by inhibiting various cancer cell lines. In vitro studies have shown that compounds with similar scaffolds can induce apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway.
For instance, a study demonstrated that a related pyrazolo compound inhibited cell proliferation in the A431 vulvar epidermal carcinoma cell line, showcasing significant anti-proliferative effects at concentrations as low as 10 µM .
Enzymatic Inhibition
The compound has also been evaluated for its enzyme inhibitory activities . Pyrazolo derivatives are known to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the inflammatory response and tumorigenesis.
A case study highlighted that similar compounds significantly inhibited COX-2 activity, thus reducing prostaglandin E2 levels in cancerous tissues .
The mechanism through which this compound exerts its effects is believed to involve:
- Inhibition of Cell Cycle Progression : The compound may interfere with cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Induction of Apoptosis : Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Anti-inflammatory Effects : Modulation of inflammatory mediators via inhibition of COX and LOX pathways.
Case Studies
Several studies have documented the biological activity of pyrazolo derivatives:
- Study on Anticancer Activity : A derivative was tested against various cancer cell lines (e.g., MCF-7, HeLa) and showed IC50 values ranging from 8 to 15 µM, indicating potent anticancer activity .
- Enzymatic Inhibition Study : A related compound demonstrated significant inhibition of COX-2 with an IC50 value of 12 µM, suggesting potential use as an anti-inflammatory agent .
Properties
Molecular Formula |
C14H10FN3O2 |
---|---|
Molecular Weight |
271.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-4-oxopyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C14H10FN3O2/c1-17-5-6-18-13(14(17)20)11(8-19)12(16-18)9-3-2-4-10(15)7-9/h2-8H,1H3 |
InChI Key |
BAZISBYYXOSBAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=C(C(=N2)C3=CC(=CC=C3)F)C=O)C1=O |
Origin of Product |
United States |
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